4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide
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Overview
Description
4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide is a complex organic compound with a unique structure that includes fluorine atoms, phenyl groups, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of fluorine atoms. One common method involves the reaction of 4-fluorobenzoyl chloride with 4,5-diphenyl-1,3-oxazole-2(3H)-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or oxazoles.
Scientific Research Applications
4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)benzamide
- 4-Fluoro-N-(2-fluorophenyl)benzamide
- (Z)-4-fluoro-N′-(3-fluorophenyl)benzimidamide
Uniqueness
4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide is unique due to its specific combination of fluorine atoms, phenyl groups, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C29H18F2N2O3 |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-fluoro-N-[3-(4-fluorobenzoyl)-4,5-diphenyl-1,3-oxazol-2-ylidene]benzamide |
InChI |
InChI=1S/C29H18F2N2O3/c30-23-15-11-21(12-16-23)27(34)32-29-33(28(35)22-13-17-24(31)18-14-22)25(19-7-3-1-4-8-19)26(36-29)20-9-5-2-6-10-20/h1-18H |
InChI Key |
LRHUFTFWYUNZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=NC(=O)C3=CC=C(C=C3)F)N2C(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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